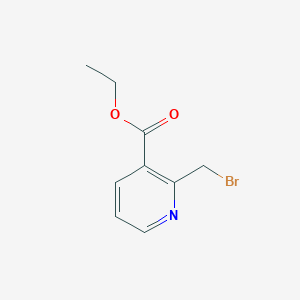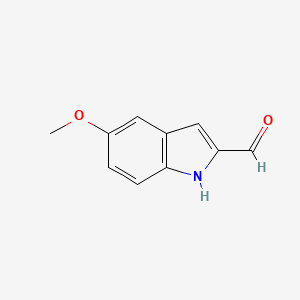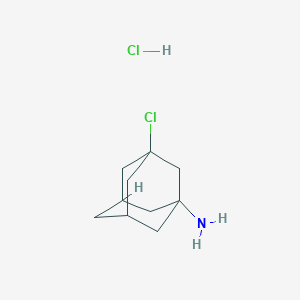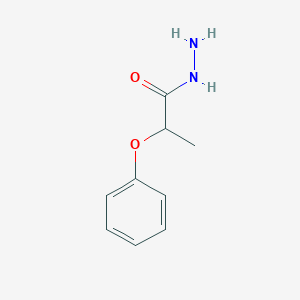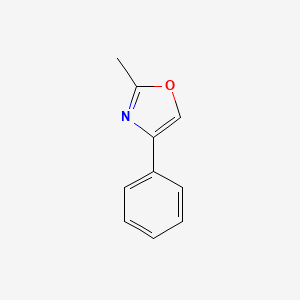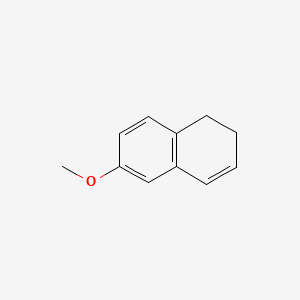
6-Methoxy-1,2-dihydronaphthalene
Übersicht
Beschreibung
6-Methoxy-1,2-dihydronaphthalene (6-MDHN) is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless liquid with a molecular formula of C11H12O. 6-MDHN has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1,2-dihydronaphthalene is not fully understood. However, it is believed that 6-Methoxy-1,2-dihydronaphthalene exerts its effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 6-Methoxy-1,2-dihydronaphthalene has been shown to inhibit the activation of these pathways, leading to the suppression of inflammation, tumor growth, and oxidative stress.
Biochemische Und Physiologische Effekte
6-Methoxy-1,2-dihydronaphthalene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Methoxy-1,2-dihydronaphthalene can inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. In vivo studies have shown that 6-Methoxy-1,2-dihydronaphthalene can reduce the incidence of tumors, decrease the levels of inflammatory markers, and improve the function of the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Methoxy-1,2-dihydronaphthalene in lab experiments is its high purity and stability. 6-Methoxy-1,2-dihydronaphthalene is also readily available and can be synthesized using simple methods. However, one of the limitations of using 6-Methoxy-1,2-dihydronaphthalene is its potential toxicity. Studies have shown that high doses of 6-Methoxy-1,2-dihydronaphthalene can cause liver damage and oxidative stress.
Zukünftige Richtungen
There are several future directions for the scientific research of 6-Methoxy-1,2-dihydronaphthalene. One of the areas of interest is the development of 6-Methoxy-1,2-dihydronaphthalene-based drugs for the treatment of various diseases, including cancer and cardiovascular diseases. Another area of interest is the investigation of the potential use of 6-Methoxy-1,2-dihydronaphthalene as a plant growth regulator and insecticide. Further studies are also needed to elucidate the mechanism of action of 6-Methoxy-1,2-dihydronaphthalene and to determine its safety profile in humans and animals.
Conclusion
In conclusion, 6-Methoxy-1,2-dihydronaphthalene is a chemical compound that has been the focus of scientific research due to its potential applications in medicine, agriculture, and industry. The synthesis of 6-Methoxy-1,2-dihydronaphthalene can be achieved through several methods, with the reduction of 6-methoxy-1,2-naphthoquinone being the most commonly used method. 6-Methoxy-1,2-dihydronaphthalene has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it exerts its effects through the modulation of various signaling pathways. While 6-Methoxy-1,2-dihydronaphthalene has several advantages for lab experiments, its potential toxicity should be considered. There are several future directions for the scientific research of 6-Methoxy-1,2-dihydronaphthalene, including the development of 6-Methoxy-1,2-dihydronaphthalene-based drugs and the investigation of its potential use as a plant growth regulator and insecticide.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1,2-dihydronaphthalene has been extensively studied for its potential applications in various fields. In medicine, 6-Methoxy-1,2-dihydronaphthalene has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in the treatment of rheumatoid arthritis, cancer, and cardiovascular diseases. In agriculture, 6-Methoxy-1,2-dihydronaphthalene has been used as a plant growth regulator and insecticide. In industry, 6-Methoxy-1,2-dihydronaphthalene has been used as a fragrance and flavoring agent.
Eigenschaften
IUPAC Name |
6-methoxy-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h3,5-8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHJFGCRWJSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344156 | |
| Record name | 6-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2-dihydronaphthalene | |
CAS RN |
60573-58-2 | |
| Record name | 6-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

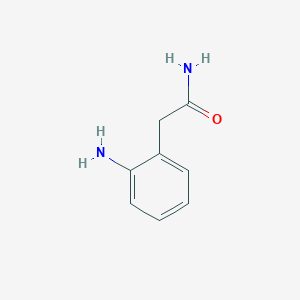
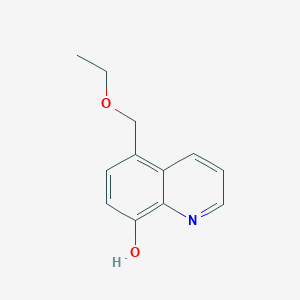
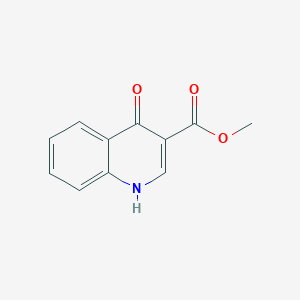
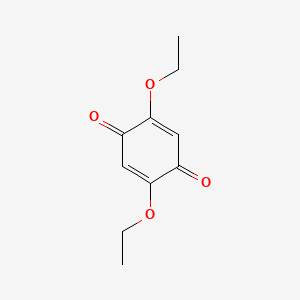
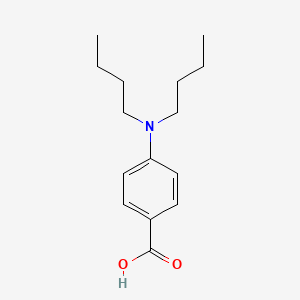
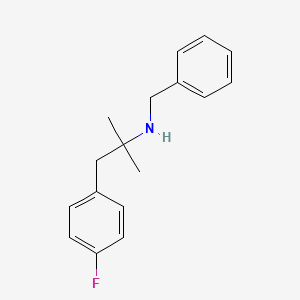
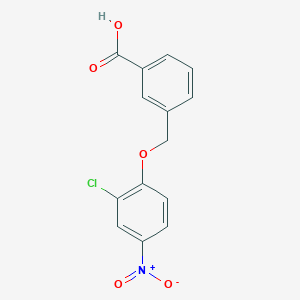
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)
